Thunberginol D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147517-07-5 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3-(3,4-dihydroxyphenyl)-6,8-dihydroxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C15H12O6/c16-9-3-8-5-13(7-1-2-10(17)11(18)4-7)21-15(20)14(8)12(19)6-9/h1-4,6,13,16-19H,5H2 |
InChI Key |
NNFSGOSBNORREV-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC(=C(C=C3)O)O |
Synonyms |
thunberginol D |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Thunberginol D
Botanical Sources
The primary and most well-documented natural source of Thunberginol D is Hydrangea macrophylla Seringe var. thunbergii Makino. wikipedia.orgchemfaces.comwikipedia.org The compound is found in various parts of this plant, including its flowers and leaves. jst.go.jpresearchgate.netclockss.org Notably, this compound is a known constituent of Hydrangeae Dulcis Folium, which is the traditional name for the fermented and dried leaves of this specific hydrangea variety. wikipedia.orgchemfaces.comwikiwand.com Research has led to the isolation of this compound alongside other related dihydroisocoumarins such as Thunberginol C and E from these processed leaves. chemfaces.comjst.go.jp In addition to the aglycone form, a glycoside derivative, this compound 3′-O-β-d-glucopyranoside, has also been successfully isolated from the flowers of H. macrophylla var. thunbergii. jst.go.jpresearchgate.net
While H. macrophylla var. thunbergii is the principal source, related species have also been found to contain derivatives of this compound. Investigations into the constituents of Hydrangea macrophylla ssp. serrata, specifically the cultivar 'Yae-no-amacha', have resulted in the isolation of a glycosylated form of the compound, identified as this compound-6-O-glc. mdpi.com The isolation of this and other dihydroisocoumarins from H. macrophylla ssp. serrata was part of an effort to characterize the chemical profiles of different hydrangea cultivars. mdpi.comnih.gov
Table 1: Botanical Sources of this compound and its Glycosides
| Botanical Source | Compound Form | Plant Part | Reference |
|---|---|---|---|
| Hydrangea macrophylla var. thunbergii | This compound | Processed Leaves (Hydrangeae Dulcis Folium) | wikipedia.orgchemfaces.com |
| Hydrangea macrophylla var. thunbergii | This compound 3′-O-β-d-glucopyranoside | Flowers | jst.go.jpresearchgate.net |
| Hydrangea macrophylla ssp. serrata 'Yae-no-amacha' | This compound-6-O-glc | Leaves | mdpi.com |
Isolation and Purification Techniques
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by sophisticated separation and purification procedures.
The initial step in isolating this compound involves extracting the compound from the plant material, typically the dried and sometimes fermented leaves of Hydrangea. chemfaces.comgoogle.com A common method is solvent extraction, where the plant material is refluxed with a polar solvent like methanol (B129727) (MeOH). clockss.orgpharm.or.jp Another approach involves extracting the powdered plant material with 70% ethanol (B145695) at elevated temperatures. mdpi.com
Following the initial extraction, the crude extract is concentrated and then subjected to liquid-liquid partitioning. This typically involves partitioning the extract between ethyl acetate (B1210297) (EtOAc) and water. pharm.or.jp The dihydroisocoumarins, including this compound, are enriched in the ethyl acetate fraction, which is then collected for further purification. pharm.or.jp
Subsequent to extraction and partitioning, various chromatographic techniques are employed to separate this compound from other co-extracted compounds. The enriched ethyl acetate fraction is often subjected to column chromatography. pharm.or.jp This can involve using a Diaion CHP-20 column, eluting with methanol and ethyl acetate, followed by silica (B1680970) gel chromatography with a chloroform-methanol gradient. pharm.or.jp
Final purification is frequently achieved using high-performance liquid chromatography (HPLC), particularly with reverse-phase octadecyl silica (ODS) columns. pharm.or.jp
Counter-current chromatography (CCC) has emerged as an effective technique for the preparative separation of natural products, including dihydroisocoumarins from Hydrangea species. nih.govmdpi.com CCC is a liquid-liquid chromatography method that avoids the use of a solid support, instead using centrifugal force to hold a liquid stationary phase while a liquid mobile phase is pumped through it. wikipedia.org
In the context of isolating compounds from Hydrangea macrophylla ssp. serrata, a workflow combining high-performance counter-current chromatography (HPCCC) and high-speed counter-current chromatography (HSCCC) with preparative HPLC has been successfully utilized. mdpi.commdpi.com This approach facilitated the separation of numerous metabolites, including the specific isolation of this compound-6-O-glc from a methanolic extract of the plant's leaves. mdpi.comnih.gov The selection of an appropriate biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water, is critical for achieving successful separation with CCC. mdpi.com
Table 2: Generalized Workflow for the Isolation of this compound
| Step | Technique/Method | Description | Reference |
|---|---|---|---|
| 1. Extraction | Solvent Extraction | Dried leaves are refluxed with a solvent such as methanol (MeOH) or aqueous ethanol. | pharm.or.jpmdpi.com |
| 2. Partitioning | Liquid-Liquid Partitioning | The concentrated crude extract is partitioned between ethyl acetate and water to enrich the target compounds. | pharm.or.jp |
| 3. Pre-purification | Column Chromatography | The enriched fraction is passed through columns (e.g., Diaion CHP-20P, Silica Gel) to separate compound classes. | pharm.or.jp |
| 4. Advanced Separation | Counter-Current Chromatography (CCC) | Used for preparative scale fractionation of the extract to separate compounds based on their partition coefficients in a biphasic liquid system. | mdpi.commdpi.com |
| 5. Final Purification | High-Performance Liquid Chromatography (HPLC) | Reverse-phase HPLC on ODS columns is used to isolate the pure compound from fractions obtained in previous steps. | mdpi.compharm.or.jp |
Chromatographic Separation Strategies
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
High-Performance Liquid Chromatography (HPLC) is a critical technique for the final purification and analysis of this compound. pharm.or.jp Preparative HPLC is employed as the ultimate step in the isolation process to obtain the compound in high purity after initial separation by column chromatography. pharm.or.jpmdpi.com
The most common mode of HPLC used for the separation of this compound and related dihydroisocoumarins is reversed-phase chromatography. This method utilizes a non-polar stationary phase, typically an octadecyl silica (ODS, C18) column, and a polar mobile phase. pharm.or.jp Specific columns that have been successfully used in the separation of thunberginols include YMC-Pack ODS-A and COSMOSIL Cholester columns. jst.go.jpnacalai.com
The mobile phase usually consists of a gradient or isocratic mixture of water and an organic solvent, such as methanol or acetonitrile (B52724). jst.go.jp The precise composition of the mobile phase is optimized to achieve effective separation of the target compound from other closely related structures present in the extract. For instance, in the purification of the related compound Thunberginol F, an isocratic system of water and acetonitrile (7:3 v/v) was utilized with an ODS column. For the isolation of various dihydroisocoumarin glycosides from Hydrangea macrophylla flowers, including this compound 3′-O-β-d-glucopyranoside, mobile phases consisting of methanol-water mixtures were used with ODS and Cholester columns. jst.go.jp The combination of counter-current chromatography as a pre-fractionation method followed by preparative HPLC has also proven to be an effective workflow for isolating complex dihydroisocoumarins from Hydrangea extracts. mdpi.commdpi.com
Table 1: HPLC Systems for Thunberginol-related Compound Isolation
| Compound | Column Type | Mobile Phase | Reference |
|---|---|---|---|
| This compound | D-ODS-7 YMC | Methanol/Water | pharm.or.jp |
| This compound 3′-O-β-d-glucopyranoside | YMC-Pack ODS-A, COSMOSIL-Cholester | Methanol/Water (40:60) | jst.go.jp |
Spectroscopic Elucidation of Isolated Compounds
The definitive identification and structural elucidation of this compound are accomplished through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's chemical structure, including its molecular formula, connectivity, and stereochemistry. The characterization is based on what is known as chemical and physicochemical evidence. nih.govcolab.ws
Mass Spectrometry (MS): This technique is used to determine the molecular weight and molecular formula of the compound. The molecular formula for this compound has been established as C₁₅H₁₂O₆, corresponding to a molar mass of 288.25 g/mol . wikipedia.org Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been frequently used to analyze related dihydroisocoumarin glycosides, providing clear quasimolecular ion peaks which are essential for determining molecular weight. jst.go.jpclockss.orgpharm.or.jp
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present. Dihydroisocoumarins like the thunberginols typically exhibit distinct absorption maxima. For the related compound Thunberginol F, a UV maximum (λₘₐₓ) is observed at 280 nm, corresponding to an aromatic π→π* transition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are the most powerful tools for elucidating the detailed structure of organic molecules. The spectra reveal the chemical environment of each hydrogen and carbon atom, allowing for the assembly of the molecular skeleton. The NMR data for the aglycon portion of this compound 3′-O-β-d-glucopyranoside have been reported to be superimposable with those of this compound itself. researchgate.net The characteristic signals in the ¹H-NMR spectrum confirm the presence of the dihydroisocoumarin core and the substituted phenyl ring. The ¹³C-NMR spectrum provides the carbon framework of the molecule. The chemical shifts for the carbon atoms of the this compound moiety have been assigned based on analyses of its glycoside derivatives. jst.go.jp
Table 2: ¹³C-NMR Spectroscopic Data for the this compound Moiety (Data inferred from this compound 3′-O-β-d-glucopyranoside in Methanol-d₄)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 172.9 |
| C-3 | 80.6 |
| C-4 | 36.4 |
| C-4a | 141.0 |
| C-5 | 102.3 |
| C-6 | 160.0 |
| C-7 | 102.9 |
| C-8 | 163.0 |
| C-8a | 102.3 |
| C-1' | 133.5 |
| C-2' | 114.8 |
| C-3' | 146.0 |
| C-4' | 146.0 |
| C-5' | 116.1 |
| C-6' | 119.2 |
| Reference: jst.go.jp |
Biosynthetic Pathways and Genetic Regulation of Thunberginol D
Precursor Pathways and Initial Metabolites
The initial steps for forming the core structure of Thunberginol D rely on precursors from primary metabolism, channeled into the specialized phenylpropanoid pathway.
The biosynthesis of this compound begins with the amino acid L-phenylalanine, a product of the shikimate pathway. nih.govuni-halle.de This precursor enters the phenylpropanoid pathway, a central route in plant secondary metabolism. uni-halle.debioline.org.br A series of three key enzymatic reactions converts L-phenylalanine into an activated hydroxycinnamic acid derivative, which serves as a crucial branching point for various classes of metabolites, including stilbenoids and flavonoids. uni-halle.deisnff-jfb.com
The primary enzymes involved in this initial sequence are:
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. uni-halle.debioline.org.br
Cinnamate (B1238496) 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid. uni-halle.debioline.org.br
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. uni-halle.debioline.org.br
The formation of p-coumaroyl-CoA is a critical step, as it is the direct precursor that enters the polyketide synthesis machinery to build the backbone of this compound. nih.govisnff-jfb.com
While multiple routes have been explored, a significant hypothesis suggests that the biosynthesis of thunberginols proceeds through the stilbene (B7821643) intermediate, resveratrol (B1683913). uni-halle.debiorxiv.orgmdpi.com Resveratrol is formed by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com
Metabolomic and transcriptomic data from Hydrangea species support this hypothesis, showing a correlation between the accumulation of resveratrol and related dihydroisocoumarins. biorxiv.orgresearchgate.net A proposed pathway suggests that resveratrol is first converted to dihydroresveratrol. biorxiv.org This intermediate, along with other stilbene-type molecules like 5-hydroxy-lunularic acid, is then believed to be a direct precursor for the synthesis of Thunberginol C. biorxiv.orgbiorxiv.org Given that this compound is a hydroxylated derivative of Thunberginol C, this pathway places resveratrol as a key upstream intermediate. researchgate.netresearchgate.net
| Precursor/Intermediate | Role in this compound Biosynthesis |
| L-Phenylalanine | Primary precursor from the shikimate pathway. |
| p-Coumaroyl-CoA | Activated phenylpropanoid unit, serves as the starter molecule for polyketide synthesis. |
| Malonyl-CoA | Extender units used in the polyketide chain elongation. |
| Resveratrol | Proposed key stilbenoid intermediate formed from p-coumaroyl-CoA and malonyl-CoA. |
| Thunberginol C | Proposed direct precursor to this compound, differing by one hydroxyl group. biorxiv.orgbiorxiv.orgresearchgate.net |
Enzymatic Steps and Catalytic Mechanisms
Following the generation of precursors, a series of specialized enzymes catalyze the condensation, cyclization, and modification reactions required to assemble the final this compound molecule.
Type III polyketide synthases (PKS) are central to the biosynthesis of the dihydroisocoumarin core. These enzymes catalyze the iterative condensation of a starter molecule (p-coumaroyl-CoA) with several extender units (malonyl-CoA). frontiersin.orgmdpi.com In Hydrangea macrophylla, two relevant Type III PKS enzymes have been identified: p-coumaroyltriacetic acid synthase (CTAS) and stilbenecarboxylate synthase (STCS). frontiersin.orgnih.govuniversiteitleiden.nl
CTAS catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to form a linear tetraketide intermediate, p-coumaroyltriacetic acid, without performing the cyclization reaction itself. mdpi.comnih.gov This linear polyketide is the fundamental backbone that will be folded and modified by subsequent enzymes to form the dihydroisocoumarin structure. biorxiv.org The expression of PKS genes has been shown to be upregulated in Hydrangea varieties that produce high levels of these compounds. uni-halle.de
The linear tetraketide produced by PKS does not spontaneously form the correct dihydroisocoumarin ring structure. It is hypothesized that a complex of two other enzymes, a ketoreductase (KR) and a polyketide cyclase (PKC), is required for the subsequent reduction and cyclization steps. biorxiv.orgbiorxiv.org
Transcriptomic studies on Hydrangea have revealed that the genes for KR and PKC are significantly upregulated in plant accessions with high concentrations of phyllodulcin (B192096) and related compounds. uni-halle.debiorxiv.org This suggests a coordinated function where:
Ketoreductase (KR): Performs a reduction of a keto group on the polyketide chain. This step is crucial for establishing the correct stereochemistry and enabling the subsequent cyclization.
Polyketide Cyclase (PKC): Catalyzes the intramolecular cyclization (ring-closing) of the reduced polyketide intermediate to form the characteristic lactone ring of the dihydroisocoumarin core. biorxiv.orgbiorxiv.org
This enzymatic trio—PKS, KR, and PKC—is proposed to work in concert to synthesize key intermediates like hydrangeic acid, which shares a common biosynthetic origin with the thunberginols. biorxiv.orgbiorxiv.org
The final step distinguishing this compound from its direct precursor, Thunberginol C, is a specific hydroxylation reaction. researchgate.net this compound possesses an additional hydroxyl group on its pendant phenyl ring (at the 3'-position). researchgate.net This type of specific, late-stage modification in secondary metabolite pathways is typically catalyzed by cytochrome P450 monooxygenases (CYPs). bioline.org.br
Genetic analysis of Hydrangea has identified quantitative trait loci (QTL) associated with the production of thunberginols. researchgate.net Within these genetic regions, a putative hydroxylase has been implicated in the synthesis of both Thunberginol C and this compound, suggesting it is responsible for the hydroxylation steps that define these molecules. researchgate.net While the specific enzyme has not yet been isolated and functionally characterized, its existence is strongly supported by metabolic and genetic evidence. biorxiv.orgresearchgate.net
| Enzyme | Proposed Function in this compound Biosynthesis |
| Phenylalanine Ammonia-Lyase (PAL) | Converts L-phenylalanine to trans-cinnamic acid. |
| Cinnamate 4-Hydroxylase (C4H) | Converts trans-cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Polyketide Synthase (PKS) | Catalyzes the condensation of p-coumaroyl-CoA and 3x malonyl-CoA to form a linear tetraketide. |
| Ketoreductase (KR) | Reduces a keto group on the polyketide intermediate. |
| Polyketide Cyclase (PKC) | Catalyzes the cyclization of the polyketide chain to form the dihydroisocoumarin ring. |
| Cytochrome P450 Hydroxylase | Catalyzes the final, specific hydroxylation of the phenyl ring to convert Thunberginol C to this compound. |
Genetic Basis of Biosynthesis
The production of this compound and other related dihydroisocoumarins in Hydrangea species is a complex process governed by specific genetic factors. Research has focused on identifying the genes, regulatory networks, and genetic loci that control the intricate biosynthetic pathways leading to these compounds.
Identification of Genes in Biosynthetic Pathways
The biosynthesis of this compound is linked to the broader phenylpropanoid, flavonoid, and stilbenoid pathways. uni-halle.deresearchgate.netbiorxiv.org While the complete enzymatic sequence leading to this compound is still under investigation, several key genes and enzyme classes have been identified through comparative studies of Hydrangea accessions with varying levels of dihydroisocoumarin content.
The proposed pathway suggests that thunberginols are synthesized from resveratrol. biorxiv.orgscite.ai The initial steps involve the conversion of phenylalanine to p-coumaric acid, a critical branch point, through the action of enzymes such as phenylalanine ammonia (B1221849) lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). biorxiv.org From here, one proposed route involves the formation of a stilbene carboxylate precursor. biorxiv.org A study has pointed to the existence of a putative hydroxylase responsible for the synthesis of Thunberginol C and D. researchgate.net
Key genes found to be upregulated in Hydrangea macrophylla accessions with high production of the related dihydroisocoumarin phyllodulcin (PD) are believed to be crucial for the synthesis of the core dihydroisocoumarin structure shared by the thunberginols. uni-halle.debiorxiv.org These include genes encoding enzymes central to stilbene and polyketide synthesis. biorxiv.org
| Gene/Enzyme Class | Putative Function in Dihydroisocoumarin Biosynthesis | Supporting Evidence |
|---|---|---|
| Phenylalanine ammonia lyase (PAL) | Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. uni-halle.de | Upregulated in high dihydroisocoumarin-producing accessions. uni-halle.de |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to form p-coumaric acid. uni-halle.de | Identified as a key gene in the pathway. uni-halle.de |
| 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid to its CoA-thioester, a central intermediate. uni-halle.de | Upregulated in high dihydroisocoumarin-producing accessions. uni-halle.de |
| p-Coumaroyltriacetic acid synthase (CTAS) | A polyketide synthase that may be involved in forming the isocoumarin (B1212949) backbone. biorxiv.org | Upregulated in high phyllodulcin and/or hydrangenol (B20845) accessions. biorxiv.org |
| Type III Polyketide Synthase (PKS) | Catalyzes the condensation of malonyl-CoA units to form polyketide chains, the precursors to the isocoumarin ring. uni-halle.debiorxiv.org | Identified as a key gene family in the biosynthetic pathway. uni-halle.debiorxiv.org |
| Polyketide Cyclase (PKC) | Potentially involved in the cyclization of the polyketide intermediate to form the dihydroisocoumarin core. biorxiv.org | Upregulated in high phyllodulcin and/or hydrangenol accessions. biorxiv.org |
| Ketoreductase (KR) | May be involved in reduction steps during the formation of the final dihydroisocoumarin structure. biorxiv.org | Upregulated in high phyllodulcin and/or hydrangenol accessions. biorxiv.org |
| Resveratrol di-O-methyltransferase (ROMT) | Potentially involved in modification steps if resveratrol is a direct precursor. biorxiv.org | Upregulated in high phyllodulcin and/or hydrangenol accessions. biorxiv.org |
Transcriptome Analysis and Gene Expression Profiling
Transcriptome analysis has been a pivotal tool for dissecting the genetic regulation of dihydroisocoumarin biosynthesis. researchgate.net By comparing the transcriptomes of Hydrangea accessions that produce high versus low levels of these compounds, researchers have identified suites of co-expressed genes, providing a snapshot of the active metabolic pathways. uni-halle.debiorxiv.org
Studies have revealed that in high dihydroisocoumarin-producing plants, there is a significant upregulation of genes within the phenylpropanoid, flavonoid, and stilbene biosynthesis pathways. researchgate.netbiorxiv.org Specifically, comparative transcriptome analysis identified key genes such as PAL1, C4H, 4CL1, PKS, PKC, and KR as being more highly expressed in plants with greater phyllodulcin content. uni-halle.de This coordinated upregulation suggests a tightly regulated genetic network. uni-halle.de
Gene Ontology (GO) enrichment analysis of differentially expressed genes further corroborates these findings, showing that terms related to secondary metabolite biosynthesis, particularly those involving phenylpropanoids and polyketides, are significantly enriched in the high-producer accessions. biorxiv.org Heatmaps visualizing the relative expression levels of these genes across different Hydrangea varieties clearly distinguish the high and low producer groups based on their transcriptomic profiles. biorxiv.org This approach not only helps in identifying candidate genes but also provides a broader understanding of the metabolic shifts that lead to the accumulation of compounds like this compound. biorxiv.org
Genetic Loci Associated with Dihydroisocoumarin Production
Quantitative Trait Locus (QTL) mapping is a powerful method to identify specific chromosomal regions that contain genes influencing complex traits, such as the production of secondary metabolites. nih.govmdpi.com In the context of dihydroisocoumarins, QTL analysis has been applied to F1 progeny from crosses between different Hydrangea macrophylla subsp. serrata varieties. researchgate.net
One study investigated the genetic basis of the accumulation of hydrangenol, phyllodulcin, and the related compound Thunberginol G. researchgate.net The analysis revealed that the contents of these individual dihydroisocoumarins were strongly skewed in the F1 population, but the total combined content of all three compounds showed a normal distribution. researchgate.net This suggests a strong biosynthetic interaction and indicates that these compounds likely share a common, genetically controlled precursor pathway. researchgate.net
The study successfully identified QTLs associated with the content of these dihydroisocoumarins. researchgate.net Notably, a co-localization was found between QTLs for hydrangenol, phyllodulcin, and Thunberginol G, providing strong evidence that these metabolites are products of the same biosynthetic pathway and that the genes controlling their interconversion may be clustered in the same genomic regions. researchgate.net While specific QTLs for this compound have not been explicitly reported, the findings for the closely related Thunberginol G suggest that its production is also under the control of distinct genetic loci. researchgate.net
| Trait | Key Finding from QTL Analysis | Implication for this compound |
|---|---|---|
| Hydrangenol (HG), Phyllodulcin (PD), Thunberginol G (TG) Content | Individual compound levels are highly variable, but their sum shows a normal distribution in F1 progeny. researchgate.net | Suggests a shared and genetically regulated biosynthetic pathway for all three compounds. |
| QTL Co-localization | QTLs for HG, PD, and TG were found in overlapping genomic regions. researchgate.net | Indicates that the genes controlling the biosynthesis and interconversion of these dihydroisocoumarins, likely including this compound, are physically linked. |
| Genetic Control | The content of these dihydroisocoumarins is genetically controlled rather than solely influenced by environmental factors. researchgate.net | Production of this compound is likely determined by specific alleles within identified QTL regions. |
Environmental and Abiotic Stress Influences on Biosynthesis
The biosynthesis of plant secondary metabolites is often influenced by external environmental conditions and abiotic stressors. dokumen.pub However, the impact of these factors on the production of dihydroisocoumarins like this compound appears to be complex and, in some cases, contradictory.
Several studies have investigated how stress affects the accumulation of related compounds. Research has shown that drought stress and high-light intensity can lead to an increased accumulation of phyllodulcin (PD) and hydrangenol (HD) in Hydrangea plants. uni-halle.de This suggests that these compounds may play a role in the plant's defense and stress response mechanisms. researchgate.netbiorxiv.org Furthermore, treatment with methyl jasmonate, a known elicitor of plant defense responses, has been shown to enhance the accumulation of HD and PD in leaves. nih.gov
Conversely, other studies indicate that dihydroisocoumarin content is strongly predetermined by genetic factors and is not significantly affected by certain external stressors. researchgate.netuni-bonn.de For instance, one field trial found that while high sun exposure caused visible stress symptoms in the plants, it did not significantly alter the content of hydrangenol and phyllodulcin, which was more dependent on the plant's genetics and seasonal variations. uni-bonn.de Similarly, treatment with aluminum chloride (AlCl₃), a known stressor for Hydrangea, did not result in an enhanced production of 3,4-dihydroisocoumarins. nih.govresearchgate.net This evidence suggests that while some stress pathways may induce biosynthesis, the genetic makeup of the specific Hydrangea variety is the primary determinant of its capacity to produce these compounds. researchgate.netuni-bonn.de
Biological Activities and Mechanisms of Action of Thunberginol D
Anti-Inflammatory Modulatory Effects
Thunberginol D exhibits notable anti-inflammatory properties through its interaction with various components of the inflammatory cascade. ontosight.airesearchgate.net Like other related isocoumarins and polyphenolic compounds, its mechanisms often involve the inhibition of pro-inflammatory signaling pathways and the downregulation of inflammatory markers. tandfonline.com
Mechanisms of Action on Inflammatory Mediators
Studies have shown that compounds structurally related to this compound can effectively modulate key inflammatory mediators. For instance, the isocoumarin (B1212949) Thunberginol B has been found to inhibit the production of prostaglandin (B15479496) E2 (PGE2). researchgate.net Prostaglandins (B1171923) are lipid compounds that play a crucial role in the inflammatory response. Furthermore, many flavonoids and isocoumarins are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. tandfonline.comresearchgate.net
Research on Thunberginol C, a closely related compound, has demonstrated its ability to reduce levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in response to stress. mdpi.comresearchgate.net Cytokines are signaling proteins that are pivotal in orchestrating inflammatory responses. nih.gov Specifically, related compounds like Thunberginols A and B have been shown to inhibit the release of TNF-α and Interleukin-4 (IL-4) in mast cells. nih.gov
Cellular Models for Anti-inflammatory Research
The anti-inflammatory effects of this compound and its analogs are often investigated using established cellular models. A primary model is the use of murine macrophage RAW 264.7 cells. nih.govstuartxchange.org These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO) and other pro-inflammatory mediators. nih.govstuartxchange.orgnih.gov The ability of a compound to inhibit NO production in LPS-stimulated RAW 264.7 cells is a key indicator of its anti-inflammatory potential. nih.govnih.gov
Another important cellular model for studying inflammation, particularly in the context of allergic reactions, is the rat basophilic leukemia (RBL-2H3) cell line. researchgate.nettandfonline.com These cells are used to study the molecular basis of mast cell activation, which is a critical event in allergic inflammatory responses. researchgate.netacgpubs.org Research on related thunberginols has utilized RBL-2H3 cells to demonstrate their inhibitory effects on degranulation and the release of cytokines like TNF-α and IL-4. nih.govtandfonline.com
Antioxidant System Modulation
Reactive Oxygen Species Scavenging
This compound and its related compounds have demonstrated the ability to scavenge reactive oxygen species (ROS). Extracts from Hydrangea macrophylla, the source of this compound, have shown significant free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the superoxide (B77818) radical scavenging assay. science.gov For example, an ethyl acetate (B1210297) fraction of an ethanolic extract of Hydrangea macrophylla displayed high free radical scavenging activity. science.gov Specifically, studies on Thunberginol C have highlighted its high antioxidant potential through DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netdergipark.org.tr
Enzyme Activity Modulation in Oxidative Stress Responses
Beyond direct scavenging, this compound and its analogs can modulate enzymes involved in the cellular response to oxidative stress. Research on Thunberginol C has shown that it can attenuate stress-induced oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase. mdpi.comnih.gov These enzymes are crucial components of the body's endogenous antioxidant defense system. fstjournal.com.br Furthermore, some polyphenolic compounds have been shown to up-regulate heme oxygenase-1 (HO-1), an enzyme with both antioxidant and anti-inflammatory functions. tandfonline.comnih.gov
Antimicrobial Efficacy and Specificity
This compound has been identified as having antimicrobial properties, particularly against oral bacteria. nih.govchemfaces.com This activity is shared with other thunberginols, including A, B, C, E, and F, which have also been shown to inhibit the growth of various oral bacteria. nih.govnih.gov The antimicrobial effects of these compounds suggest their potential application in addressing certain bacterial infections. ontosight.ainih.gov While specific data on the minimum inhibitory concentration (MIC) for this compound is not detailed in the provided results, the consistent findings of antimicrobial activity across the thunberginol family of compounds underscore this important biological property. nih.govchemfaces.comnih.gov
Activity against Oral Bacteria
This compound has been identified as possessing antimicrobial properties, particularly against bacteria found in the oral cavity. nih.govjst.go.jpnih.govresearchgate.net Research has demonstrated that this dihydroisocoumarin, alongside its structural relatives thunberginols C, E, and G, exhibits antimicrobial activity. nih.govjst.go.jpresearchgate.net These findings originate from studies on bioactive compounds isolated from Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii. nih.govnih.gov The collective evidence points to the potential of this compound as a noteworthy antimicrobial agent for oral health applications. nih.govjst.go.jpnih.govresearchgate.netresearchgate.net
| Compound | Reported Activity | Source |
| This compound | Antimicrobial activity against oral bacteria | nih.govjst.go.jpnih.govresearchgate.net |
| Thunberginol C | Antimicrobial activity against oral bacteria | nih.govjst.go.jpresearchgate.net |
| Thunberginol E | Antimicrobial activity against oral bacteria | nih.govjst.go.jpresearchgate.net |
| Thunberginol G | Antimicrobial activity against oral bacteria | nih.govjst.go.jpresearchgate.net |
Broader Spectrum Antimicrobial Investigations
While the primary focus of many studies has been on oral bacteria, the broader antimicrobial potential of the isocoumarin class, to which this compound belongs, has been noted. nih.govresearchgate.netsemanticscholar.org Isocoumarins as a group are recognized for a wide range of biological activities, including antifungal effects. researchgate.netsemanticscholar.org The initial screenings of extracts containing this compound included tests against both bacteria and fungi, as indicated by the MeSH terms in early research, suggesting a wider scope of investigation. nih.govnih.gov However, detailed reports focusing specifically on the broader spectrum activity of purified this compound against a wide range of non-oral bacteria and fungi are less specific in the reviewed literature.
Antiallergic and Antihistaminic Actions
This compound is well-documented for its significant antiallergic and antihistaminic effects. nih.govjst.go.jpmdpi.comresearchgate.net It is one of several bioactive dihydroisocoumarins, including thunberginol C and E, isolated from Hydrangea macrophylla that demonstrate these properties. nih.govjst.go.jpnih.gov These compounds have been shown to be active in various in vitro models of allergic response. nih.govjst.go.jpresearchgate.net
Inhibition of Histamine (B1213489) Release in Cellular Models
A key mechanism behind the antiallergic action of this compound is its ability to inhibit the release of histamine from mast cells. nih.govjst.go.jpresearchgate.netresearchgate.net In studies using rat peritoneal mast cells, this compound demonstrated a potent inhibitory effect on histamine release. nih.govpharm.or.jp Specifically, when histamine release was triggered by compound 48/80, this compound showed a remarkable 84.8% inhibition. researchgate.net This activity was among the most effective when compared to other related compounds tested under the same conditions. researchgate.net This suggests a stabilizing effect on mast cell membranes. empowerfunctionalhealth.com
| Compound | Inducer | Inhibition of Histamine Release (%) | Cell Model |
| This compound | Compound 48/80 | 84.8% | Rat Mast Cells |
| Thunberginol C | Calcium Ionophore A-23187 | 72.8% | Rat Mast Cells |
| Thunberginol E | Compound 48/80 | 97.9% | Rat Mast Cells |
Modulation of Muscle Contraction in In Vitro Preparations
Further supporting its antihistaminic action, this compound has been shown to modulate muscle contraction in in vitro settings. nih.govjst.go.jp Specifically, it exhibited an inhibitory effect on the histamine-induced contraction of isolated guinea pig tracheal chains. nih.govresearchgate.netresearchgate.net While this effect was observed, the potency was noted to be modest, with one study reporting an inhibition of 5.9%. researchgate.net This activity is part of a broader profile of effects that also includes the inhibition of histamine release from mast cells. nih.govempowerfunctionalhealth.com
| Compound | Action | Inhibition (%) | In Vitro Model |
| This compound | Inhibition of histamine-induced contraction | 5.9% | Guinea Pig Tracheal Chain |
| Thunberginol C | Inhibition of histamine-induced contraction | 5.9% | Guinea Pig Tracheal Chain |
| Thunberginol E | Inhibition of histamine-induced contraction | 5.9% | Guinea Pig Tracheal Chain |
In Vitro Hypersensitivity Reaction Models (e.g., Schultz-Dale Reaction)
The antiallergic potential of this compound is strongly substantiated by its activity in classic in vitro models of immediate hypersensitivity, such as the Schultz-Dale reaction. nih.govjst.go.jpresearchgate.net This assay, which uses sensitized guinea pig bronchial muscle, confirmed that this compound possesses significant antiallergic properties. nih.govnih.govresearchgate.net It was consistently identified alongside thunberginols C, E, and G as an active principle in these tests. nih.govjst.go.jpresearchgate.netmolaid.com These findings were part of the initial characterization of bioactive compounds from Hydrangeae Dulcis Folium. researchgate.netnih.gov
Cellular Differentiation Induction
Beyond its antimicrobial and antiallergic activities, this compound has been found to induce cellular differentiation, a process of potential interest in cancer research. mdpi.comresearchgate.netpharm.or.jp Studies have shown that this compound, along with other dihydroisocoumarins like 3R-phyllodulcin, thunberginol C, and thunberginol G, can induce differentiation in leukemic cells. mdpi.comresearchgate.net Specifically, research using mouse myeloid leukemia (M1) cells demonstrated that this compound showed differentiation-inducing activity at concentrations greater than 200µM. pharm.or.jp At a concentration of 300µM, it was observed to induce phagocytic activity in these cells. researchgate.net This activity was noted as non-cytotoxic even at this higher concentration. pharm.or.jp
| Compound | Activity | Cell Line | Effective Concentration |
| This compound | Differentiation Induction | Mouse Myeloid M1 Cells | >200µM |
| Thunberginol C | Differentiation Induction | Mouse Myeloid M1 Cells | >200µM |
| Thunberginol G | Differentiation Induction | Mouse Myeloid M1 Cells | >200µM |
| Hydrangenol (B20845) | Differentiation Induction | Mouse Myeloid M1 Cells | >200µM |
| Phyllodulcin (B192096) | Differentiation Induction | Mouse Myeloid M1 Cells | >200µM |
Effects on Leukemic Cell Lines
This compound has demonstrated differentiation-inducing activity against leukemic cells. researchgate.netresearchgate.net In studies utilizing the mouse myeloid leukemia (M1) cell line, this compound was identified as one of several active isocoumarins isolated from Hydrangea Dulcis Folium that could induce cell differentiation. researchgate.net Activity was observed at a concentration of 100 µM, and the compound was found to be non-cytotoxic even at concentrations up to 300 µM. researchgate.net Further investigation showed that this compound, along with related compounds like hydrangenol, phyllodulcin, thunberginol C, and thunberginol G, exhibited this differentiation-inducing capability. Phagocytic activity, a marker of myeloid cell differentiation, was observed in 30-50% of cells at a concentration of 300 µM.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse Myeloid (M1) | This compound | 100 µM | Differentiation-inducing activity | researchgate.net |
| Mouse Myeloid (M1) | This compound | 300 µM | Phagocytic activity (30-50%) |
Molecular Pathways Regulating Differentiation
While this compound has been identified as an inducer of differentiation in leukemic cells, the specific molecular pathways and mechanisms governing this action have not been extensively detailed in the available scientific literature. researchgate.netscispace.com Research has confirmed the biological activity, but further studies are required to elucidate the precise signaling cascades and genetic or protein-level changes that this compound modulates to promote cell differentiation.
Enzyme Inhibition Studies
The inhibitory potential of this compound has been evaluated against several enzymes implicated in various disease pathologies.
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as cataracts. This enzyme catalyzes the reduction of glucose to sorbitol. In a study examining constituents from the flowers of Hydrangea macrophylla var. thunbergii, this compound was found to lack a significant inhibitory effect on aldose reductase. researchgate.net The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be greater than 100 µM, indicating weak to negligible activity against this enzyme. researchgate.net This suggests that this compound does not contribute to the potential anti-diabetic effects of Hydrangea extracts via the aldose reductase inhibition pathway.
| Enzyme | Compound | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Aldose Reductase | This compound | >100 | researchgate.net |
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored as a therapeutic strategy for cardiovascular and inflammatory diseases. Currently, there is no specific data available from research studies detailing the modulatory activity of this compound on sEH. However, studies on related compounds have been conducted. For instance, Thunberginol C has been reported to possess sEH inhibitory activity. researchgate.net A glycoside of Thunberginol C, 3S-thunberginol C 6-O-β-D-glucopyranoside, was among several compounds isolated from Docynia indica that showed in vitro inhibition of sEH, with IC₅₀ values for the various compounds ranging from 10.0 ± 0.6 to 88.4 ± 0.2 µM. nih.govresearchid.co
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. The inhibitory activity of this compound against these enzymes has not been reported in the scientific literature. In contrast, the related isocoumarin Thunberginol C has been identified as a dual inhibitor of both AChE and BChE. nih.govnih.gov In one study, Thunberginol C exhibited IC₅₀ values of 41.96 ± 1.06 µM against AChE and 42.36 ± 3.67 µM against BChE. nih.gov
Cyclooxygenase (COX) enzymes are central to the inflammatory process through their production of prostaglandins. There is no specific information available regarding the inhibitory effects of this compound on COX-1 or COX-2. Research into the anti-inflammatory properties of related compounds has shown that Thunberginol C possesses cyclooxygenase inhibitory effects, although quantitative data such as IC₅₀ values are not specified in the available abstracts. researchgate.net
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of interest in cosmetics and medicine. researchgate.net While related dihydroisocoumarins have been investigated for their effects on this enzyme, specific quantitative data on the tyrosinase inhibitory activity of this compound is not extensively detailed in the currently available scientific literature. Research has focused more on other compounds isolated from Hydrangea, such as Thunberginol C, which was found to be the most potent inhibitor against the tyrosinase enzyme among several related compounds tested in one study. researchgate.net Some studies have grouped this compound with other thunberginols, noting general bioactivity, but have not provided specific IC50 values for its effect on tyrosinase. researchgate.net
Alpha-Glucosidase Inhibition
Alpha-glucosidase inhibitors are a class of compounds that help manage postprandial hyperglycemia by delaying carbohydrate digestion. The inhibitory potential of various natural compounds against this enzyme is an active area of research. While studies have successfully isolated this compound and its glycoside form, this compound 3'-O-β-d-glucopyranoside, from Hydrangea macrophylla, specific data quantifying its alpha-glucosidase inhibitory activity is limited. science.govscience.govresearchgate.net Research into the anti-diabetic properties of Hydrangea extracts has often highlighted other constituents. For instance, one study identified neochlorogenic acid as a substantial inhibitor of a related enzyme, aldose reductase, while another pointed to Thunberginol C as having a particularly strong inhibitory effect on alpha-glucosidase. science.govscience.gov
Reported Biological Activities of this compound
| Biological Activity | Finding | Source |
|---|---|---|
| Antiallergic Activity | This compound, alongside Thunberginols C and E, was identified as an antiallergic principle from Hydrangeae Dulcis Folium. | jst.go.jp |
| Antimicrobial Activity | Exhibited antimicrobial properties against certain oral bacteria. | jst.go.jp |
Neurobiological and Stress Response Modulation
The neurobiological effects of compounds from Hydrangea macrophylla have been a subject of scientific inquiry, particularly concerning their potential to mitigate stress and protect neuronal cells. However, research in this area has predominantly focused on the extract as a whole or on other specific molecules, such as Thunberginol C. researchgate.net
High levels of the stress hormone corticosterone (B1669441) can induce neuronal damage. Studies on Hydrangea macrophylla extracts have demonstrated protective effects against such damage. researchgate.net These investigations have identified Thunberginol C as a key active ingredient responsible for preventing corticosterone-induced neuronal cell death. researchgate.net At present, specific studies detailing the direct effects of this compound in protecting against corticosterone-induced neuronal damage are not available in the reviewed literature.
Neuroinflammation is a critical factor in the progression of various neurological disorders. The extract of Hydrangea macrophylla and its active constituent, Thunberginol C, have been shown to reduce markers of neuroinflammation, such as Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The capacity of this compound to specifically attenuate these markers has not been elucidated in the available research.
Animal models of stress-induced anxiety are commonly used to evaluate the anxiolytic potential of chemical compounds. Oral administration of Hydrangea macrophylla extract and pure Thunberginol C has been shown to improve anxiety-like behaviors in mice subjected to chronic restraint stress. researchgate.net Similar investigations focusing specifically on the role of this compound in modulating stress-induced anxiety phenotypes have not been reported.
The modulation of the hypothalamic-pituitary-adrenal (HPA) axis, often measured by plasma corticosterone levels, is a key indicator of an anti-stress effect. Research has shown that while the Hydrangea macrophylla extract can reduce plasma corticosterone levels in stressed mice, its active component, Thunberginol C, did not inhibit the stress-induced increase in corticosterone. This suggests that the anti-stress effects of Thunberginol C may be attributable to its anti-inflammatory and anti-oxidative properties rather than direct modulation of the hormonal stress axis. researchgate.net The specific influence of this compound on corticosterone levels or other hormonal stress axes remains an uninvestigated area.
Immunomodulatory Properties
Effects on Lymphocyte Proliferation (T and B Cells)
The influence of this compound on the proliferation of T and B lymphocytes is an important aspect of its immunomodulatory function. While extensive research has been conducted on Thunberginol A, the findings provide a framework for understanding the potential actions of other thunberginols. Studies on constituents from Hydrangeae Dulcis Folium have shown varied effects on lymphocyte proliferation. jst.go.jp
Specifically, research on Thunberginol A demonstrated a significant suppression of B lymphocyte proliferation at a concentration of 10⁻⁵ M. jst.go.jp However, at a lower concentration (10⁻⁶ M), Thunberginol A, along with other compounds from the same source (with the exception of hydrangenol and 3'-hydroxyhydrangeaic acid), tended to potentiate the proliferation of B lymphocytes. jst.go.jp This suggests a dose-dependent and compound-specific regulation of B cell activity.
Regarding T lymphocyte proliferation, Thunberginol A was found to significantly suppress proliferation stimulated by concanavalin (B7782731) A (Con A), a T-cell mitogen. jst.go.jp This suppressive effect on lymphocyte activation is believed to contribute to the anti-allergic properties of these compounds. jst.go.jpnih.gov Given that this compound is part of this family of compounds and exhibits antiallergic activities, it is plausible that it also influences T and B cell proliferation, although direct studies are needed to elucidate its specific effects.
Cytokine Release Modulation (TNF-α, IL-4)
A key mechanism of this compound's immunomodulatory and antiallergic activity is its ability to modulate the release of critical cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4). These cytokines are pivotal in the inflammatory cascade and allergic responses.
Research has consistently shown that various thunberginols can inhibit the release of these pro-inflammatory cytokines. For example, Thunberginols A, B, and F have been found to substantially inhibit the release of TNF-α and IL-4 in RBL-2H3 cells, a cell line used to study mast cell degranulation and allergic reactions. nih.govscilit.comnih.gov This inhibition is a key factor in their anti-allergic effects.
More specifically, a study on Thunberginol C demonstrated its ability to reduce plasma TNF-α levels in response to stress. mdpi.com Given that Thunberginols C, D, and E have all been reported to possess antiallergic properties, it is highly probable that this compound also exerts its effects through the modulation of TNF-α and IL-4. scilit.com The inhibition of these cytokines helps to dampen the inflammatory response and alleviate allergic symptoms. The consistent findings across the thunberginol family of compounds strongly support the role of this compound in cytokine release modulation.
Structure Activity Relationship Sar Studies of Thunberginol D and Analogues
Impact of Dihydroisocoumarin vs. Isocoumarin (B1212949) Core on Bioactivity
The fundamental difference between a dihydroisocoumarin, such as Thunberginol D, and an isocoumarin, like Thunberginol A, lies in the saturation of the C3-C4 bond in the lactone ring. wikipedia.orgwikipedia.org This structural variation significantly impacts the molecule's three-dimensional shape and electronic properties, leading to distinct biological activities.
Studies on related compounds have demonstrated that the presence of the 3,4-double bond, characteristic of the isocoumarin core, is essential for potent anti-allergic activity. researchgate.net For instance, Thunberginol A and Thunberginol B, both isocoumarins, exhibit strong inhibitory effects on the degranulation of mast cells. nih.gov Their activity is often more pronounced than their dihydro-counterparts in certain assays. researchgate.net The planar nature of the isocoumarin ring system may facilitate better binding to specific biological targets involved in the allergic response. In contrast, the dihydroisocoumarin core of this compound results in a more flexible, non-planar structure, which may be preferential for other types of biological interactions, contributing to its unique pharmacological profile.
Influence of Hydroxyl Group Positions and Substitution Patterns
The bioactivity of this compound is profoundly influenced by the number and placement of hydroxyl (-OH) groups on its phenolic rings. These groups are key sites for interactions with biological macromolecules and are central to the compound's antioxidant properties.
| Compound/Analogue | Key Hydroxyl Group Positions | Impact on Bioactivity |
| This compound | 3', 4', 8-OH | Possesses a catechol group, contributing to strong antioxidant and other biological activities. |
| Hydrangenol (B20845) | 4', 8-OH | Lacks the 3'-OH group compared to this compound, which can lead to altered or reduced activity in assays where the catechol structure is important. nih.gov |
| Thunberginol C | 4', 8-OH, 6-OCH₃ | Features a methoxy (B1213986) group at C-6 instead of a hydroxyl, altering its polarity and hydrogen-bonding capacity. mdpi.com |
Role of Double Bonds in Biological Activity
The primary double bond of interest in the context of this compound's SAR is the C3-C4 bond within the heterocyclic ring. As this compound is a dihydroisocoumarin, it lacks this bond, resulting in a saturated lactone ring.
Research has indicated that the C3-C4 double bond is a crucial structural requirement for the potent anti-allergic effects observed in isocoumarins like Thunberginol A and B. researchgate.net Its absence in dihydroisocoumarins like this compound leads to a decrease in this specific activity. This suggests that the rigidity and planarity conferred by the double bond are important for the molecule to fit effectively into the active site of enzymes or receptors involved in the allergic cascade. The lack of this double bond in this compound results in a more flexible conformation, which, while less effective for some targets, may allow for favorable interactions with others, thereby diversifying its potential biological roles.
Effects of Glycosylation and Methylation on Pharmacological Activity
The attachment of sugar moieties (glycosylation) or methyl groups (methylation) to the core structure of this compound can dramatically alter its pharmacological properties, primarily by changing its solubility, lipophilicity, and ability to interact with target molecules.
Glycosylation involves the addition of a sugar unit, such as glucose, to one of the hydroxyl groups. For example, Thunberginol G 3'-O-glucoside is a glycosylated form of a related compound. nih.gov This modification generally increases the water solubility of the molecule. frontiersin.org Enhanced solubility can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its bioavailability. nih.gov However, glycosylation can sometimes mask a hydroxyl group that is essential for bioactivity, leading to reduced potency at the target site. nih.gov
Methylation , the replacement of a hydrogen atom in a hydroxyl group with a methyl (-CH₃) group, reduces the polarity of the molecule and increases its lipophilicity. This can enhance the compound's ability to cross cellular membranes. However, methylating a phenolic hydroxyl group prevents it from participating in hydrogen donation, which can significantly decrease its antioxidant and radical-scavenging capabilities. mdpi.com
| Modification | Effect on Physicochemical Properties | Potential Impact on Pharmacological Activity |
| Glycosylation | Increases hydrophilicity (water solubility) | Can improve ADME properties; may decrease activity if an essential -OH group is masked. |
| Methylation | Increases lipophilicity (fat solubility) | May enhance membrane permeability; typically reduces antioxidant activity. |
Stereochemical Considerations in Biological Activity
This compound possesses a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Thunberginol D and (S)-Thunberginol D. Stereochemistry plays a pivotal role in biological activity because biological targets like enzymes and receptors are themselves chiral. mdpi.com
This chirality means that one enantiomer may bind to a biological target with much higher affinity than the other, resulting in different pharmacological potencies. The specific three-dimensional arrangement of the phenyl group at the C-3 position is critical for how the molecule fits into its target's binding site. Studies on related dihydroisocoumarins, such as phyllodulcin (B192096), have shown that the 3R and 3S forms can have different properties and may even interconvert under certain conditions. pharm.or.jp Although specific comparative studies on the individual enantiomers of this compound are limited, the principles of stereochemistry dictate that the (R) and (S) forms would likely exhibit distinct biological activities.
Advanced Research Methodologies and Analytical Techniques in Thunberginol D Studies
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental to the definitive identification and structural analysis of Thunberginol D. By examining the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and three-dimensional shape.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecule's framework.
¹H NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule, providing information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons through spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound. The chemical shift of each carbon signal indicates its functional group and hybridization state.
2D NMR Techniques: To assemble the complete structure, various 2D NMR experiments are employed.
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms, helping to establish spin systems within the molecule. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting different fragments of the molecule. It detects long-range correlations (typically over two to three bonds) between protons and carbons, allowing for the definitive placement of substituents and the connection of different ring systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry and conformation of the molecule. nih.gov
The combined data from these experiments allow for the unambiguous assignment of all proton and carbon resonances, confirming the dihydroisocoumarin structure of this compound. nih.gov
Table 1: Representative NMR Data Interpretation for this compound Structural Elucidation This table is illustrative of the types of data obtained from NMR experiments.
| NMR Experiment | Type of Information Provided | Application to this compound Structure |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants (J-values) | Identifies aromatic vs. aliphatic protons; reveals neighbor relationships. |
| ¹³C NMR | Carbon chemical shifts | Defines the carbon backbone, including carbonyl, aromatic, and aliphatic carbons. |
| DQF-COSY | ¹H-¹H spin-spin coupling correlations | Maps proton connectivity within individual structural fragments. researchgate.net |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects isolated spin systems and establishes the overall molecular framework. researchgate.net |
| NOESY | ¹H-¹H spatial proximity (through-space correlations) | Determines the relative stereochemistry and preferred conformation of the molecule. nih.gov |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the calculation of a unique molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers additional structural information, revealing characteristic losses of functional groups that can help confirm the identity of the compound in a complex mixture. mdpi.com For instance, analysis of related dihydroisocoumarins often shows neutral loss cleavages corresponding to specific moieties like hexoside groups or hydroxyphenyl groups. mdpi.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV spectrum is characteristic of its dihydroisocoumarin structure, which contains chromophores such as aromatic rings and a lactone group. pharm.or.jp The wavelengths of maximum absorbance (λmax) are indicative of the conjugated systems within the molecule and can be used as a preliminary identification tool or for quantification purposes in chromatographic analysis. nih.gov
Quantitative and Qualitative Chromatographic Profiling
Chromatographic techniques are essential for the separation, identification (qualitative analysis), and quantification of this compound from its natural source, typically plant extracts. chemrevlett.comdrawellanalytical.com
Qualitative Analysis: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS) or a photodiode array (PDA) detector, are used to create a chemical profile or "fingerprint" of an extract. mdpi.commdpi.com By comparing the retention time and the MS and/or UV spectrum of a peak in the chromatogram to that of a purified this compound standard, the compound can be unequivocally identified within the mixture. mdpi.com
Quantitative Analysis: Once a method is established, it can be validated for quantitative purposes. This involves creating a calibration curve using certified reference standards of this compound at known concentrations. The peak area of this compound in a sample is then measured and compared to the calibration curve to determine its precise concentration. Such methods are critical for the standardization of herbal extracts and for pharmacokinetic studies.
In Vitro and In Vivo Bioassay Platforms
To understand the biological activity and therapeutic potential of this compound, researchers utilize a variety of in vitro (cell-based) and in vivo (animal model) bioassays. These platforms are designed to investigate the compound's effect on specific biological pathways and cellular functions.
Cell-based assays are fundamental for probing the molecular mechanisms of this compound's activity in a controlled environment.
RBL-2H3 Cells: Rat basophilic leukemia (RBL-2H3) cells are widely used as a model for mast cells in the study of allergic responses. researchgate.netcellosaurus.org Assays with these cells are used to investigate the anti-allergic potential of compounds. Studies on related compounds like Thunberginols A, B, and F have shown that they can inhibit the antigen-induced degranulation and the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) from RBL-2H3 cells. nih.govnih.gov These assays typically measure the release of enzymes like β-hexosaminidase as an indicator of degranulation. nih.gov Such a platform would be instrumental in determining if this compound possesses similar anti-allergic properties.
M1 Cells: M1 macrophages are key players in the pro-inflammatory response. Assays using M1-polarized macrophages are employed to screen for compounds with anti-inflammatory activity. These assays typically involve stimulating macrophages with agents like lipopolysaccharide (LPS) to induce an M1 phenotype and then treating them with the test compound. The efficacy is measured by the reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).
Neuronal Cells: To investigate the neuroprotective potential of this compound, various neuronal cell models are used. unibo.it These can include primary neuronal cultures or immortalized cell lines like SH-SY5Y. xiahepublishing.com Assays often involve inducing neuronal stress or death using toxins, oxidative stress (e.g., with hydrogen peroxide), or models of ischemia. xiahepublishing.comnih.gov The neuroprotective effect of this compound would be quantified by measuring the improvement in cell viability, reduction in markers of cell death (like lactate dehydrogenase release), or suppression of neuroinflammatory responses. nih.govmdpi.com
Animal Models for Systemic Biological Effects (e.g., sensitized guinea pig, mice, zebrafish)
The in vivo evaluation of the systemic biological effects of natural compounds like thunberginols relies on various animal models. These models are crucial for understanding the physiological and pathological responses to a compound, bridging the gap between in vitro assays and potential therapeutic applications. While specific studies focusing exclusively on this compound are limited, research on related compounds from Hydrangea species, such as Thunberginol A and C, provides a framework for the types of animal models employed.
Mice: The mouse model is frequently used to investigate the neurological, inflammatory, and immunological effects of thunberginols. For instance, studies on Thunberginol C have utilized mice to demonstrate its potential in attenuating stress-induced anxiety. mdpi.comnih.gov In these studies, mice subjected to chronic restraint stress exhibited anxiety-like behaviors, which were mitigated by the administration of Thunberginol C. nih.gov Key findings from such research indicate that related compounds can reduce plasma levels of stress hormones like corticosterone (B1669441) and pro-inflammatory cytokines such as TNF-α, while also suppressing neuroinflammation and oxidative stress in the hippocampus. mdpi.comnih.gov Furthermore, the immunomodulatory activities of compounds like Thunberginol A have been assessed in mice by observing their effects on splenocyte proliferation, which is crucial for understanding impacts on T and B lymphocyte activity. nih.gov
Table 1: Summary of Findings for Related Thunberginols in Mouse Models
| Compound | Mouse Model | Key Biological Effects Investigated | Observed Outcomes | Reference |
|---|---|---|---|---|
| Thunberginol C | Chronic Restraint Stress | Anxiety, Neuroinflammation, Oxidative Stress | Reduced anxiety-like behavior; Decreased plasma TNF-α; Suppressed neuroinflammation and oxidative stress. | mdpi.comnih.gov |
| Thunberginol A | Type IV Allergy (Contact Dermatitis) | Immunomodulation / Allergic Response | Inhibited primary response of contact dermatitis and delayed-type footpad swelling. | nih.gov |
| Thunberginol A | Mitogen-Activated Splenocytes | Immunomodulation | Suppressed T lymphocyte proliferation induced by concanavalin (B7782731) A and B lymphocyte proliferation induced by lipopolysaccharide. | nih.gov |
Sensitized Guinea Pig: The sensitized guinea pig model is a classic and valuable tool for studying hypersensitivity reactions, particularly allergic asthma and skin sensitization. nih.govmdpi.com Although direct studies with this compound are not prominent in available literature, research on Thunberginol A demonstrates the utility of this model. In one study, the effects of Thunberginol A were examined on allergic contractions of lung preparations from sensitized guinea pigs, providing insights into its anti-allergic and bronchodilatory potential. nih.gov This model allows for the investigation of a substance's ability to inhibit immediate hypersensitivity reactions mediated by antibodies like IgG. nih.gov
Zebrafish: The zebrafish (Danio rerio) has become an increasingly popular model for high-throughput screening of the bioactivity and toxicity of novel compounds. nih.gov Its rapid development, genetic similarity to humans (approximately 70%), and optical transparency of embryos offer significant advantages. nih.gov Research on the parent extract of Hydrangea macrophylla has utilized zebrafish to study the suppression of stress-induced cortisol secretion, suggesting the model's applicability for investigating the neuroendocrine effects of its constituent compounds, including potentially this compound. mdpi.com The zebrafish model is well-suited for assessing a range of systemic effects, including cardiovascular, neurological, and developmental impacts, in a cost-effective and efficient manner. nih.gov
Molecular and Omics Approaches
Transcriptomics for Gene Discovery and Expression
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a powerful tool for discovering genes and understanding their expression patterns in response to a specific stimulus. In the context of compounds derived from Hydrangea macrophylla, transcriptome analysis (RNA-seq) has been employed to unravel the molecular mechanisms underlying various physiological processes, such as flower development and color changes. nih.govmdpi.comnih.gov
This methodology allows researchers to identify thousands of differentially expressed genes (DEGs) between control and treated samples. mdpi.com For example, transcriptomic studies on Hydrangea have identified key genes involved in flavonoid and anthocyanin biosynthesis pathways, such as CHS, CHI, F3H, and DFR, as well as important transcription factors like MYB and bHLH that regulate these pathways. mdpi.com While specific transcriptomic analyses detailing the cellular response to this compound are not yet widely available, these studies on the source plant demonstrate a clear precedent. Applying transcriptomics to cells or tissues treated with this compound could reveal the specific genes and signaling pathways it modulates, offering deep insights into its mechanism of action at the molecular level.
Metabolomics for Pathway Elucidation
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. When coupled with transcriptomics, it provides a powerful approach to elucidate complex biochemical pathways. nih.govmdpi.com This integrated "multi-omics" strategy has been effectively used to study the biosynthesis of flavonoids and other secondary metabolites in medicinal plants. mdpi.commdpi.com
Metabolomic profiling can identify and quantify hundreds of metabolites simultaneously, revealing significant alterations in metabolic pathways following a specific treatment or under different conditions. mdpi.com For instance, in studies of Hydrangea and other related plants, metabolomics has been used to track the accumulation of different flavonoids and terpenoids, linking them to the expression levels of specific genes identified through transcriptomics. mdpi.commdpi.com This allows for the construction of detailed metabolic networks and the identification of key enzymatic steps. Applying metabolomics to studies of this compound could help map its metabolic fate within an organism and identify the downstream biochemical pathways it influences, providing a clearer picture of its systemic effects. nih.gov
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied in pharmaceutical and chemical research to predict a molecule's structural and electronic properties, which in turn helps in understanding its reactivity, stability, and intermolecular interactions. mdpi.comnih.gov DFT calculations can provide precise information on molecular geometry, orbital energies (HOMO/LUMO), atomic charge distribution, and vibrational frequencies. mdpi.comresearchgate.net
For a compound like this compound, DFT could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Electronic Properties: Calculate the distribution of electrons to predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic transformations. nih.gov
Predict Spectroscopic Properties: Simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in structural confirmation.
Evaluate Thermodynamic Stability: Compute parameters like binding free energy (ΔG) to assess the stability of this compound when interacting with other molecules or stabilizers. nih.gov
These theoretical insights offer a molecular-level understanding that can guide experimental design and help interpret empirical data. researchgate.net
Ligand-Target Interaction Analysis
Ligand-target interaction analysis, primarily through molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comyoutube.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of a compound's activity. nih.gov
The process involves placing the ligand into the binding site of a receptor in various conformations and orientations and scoring each pose based on its binding affinity or free energy. mdpi.com The results can reveal:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. Lower binding energy values typically indicate a more stable and potent interaction. mdpi.com
Binding Mode: The specific orientation of the ligand within the active site.
Key Intermolecular Interactions: Identification of the specific types of bonds (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) formed between the ligand and the amino acid residues of the target protein. nih.gov
By performing molecular docking of this compound against a library of known protein targets, researchers can generate hypotheses about its potential mechanisms of action, which can then be validated through experimental assays. mdpi.comnih.gov
Table 2: Common Intermolecular Interactions Analyzed in Molecular Docking
| Interaction Type | Description | Importance in Ligand Binding |
|---|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Highly directional and crucial for binding specificity and stability. nih.gov |
| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment, driven by the entropy of water molecules. | A major driving force for protein folding and ligand binding. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Contribute to the overall binding affinity, especially when many such contacts are made. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the binding of ligands containing aromatic systems to protein targets. nih.gov |
| Cation-π Interaction | A noncovalent interaction between a cation and the face of an electron-rich π system. | Can be a strong, specific interaction contributing significantly to binding affinity. |
Future Research Trajectories for Thunberginol D
Comprehensive Elucidation of Pharmacological Profiles and Efficacy
Initial research into the constituents of Hydrangeae Dulcis Folium has revealed that related compounds, such as thunberginols A, B, C, E, and F, possess antiallergic and antimicrobial properties. For instance, thunberginols A and B have been shown to inhibit degranulation and the release of inflammatory cytokines in mast cells. However, the specific pharmacological profile of Thunberginol D is not well-defined. Future research must move beyond the preliminary classification of "antiallergic and antimicrobial" to build a comprehensive activity profile. This involves systematic screening against a wide array of biological targets, including various enzymes, receptors, and ion channels, to uncover novel therapeutic applications. Efficacy studies using validated preclinical models of disease are essential to determine its potential for development in areas such as immunology, oncology, or neuropharmacology.
Table 1: Known Biological Activities of Selected Thunberginols This table summarizes findings on related compounds, highlighting the need for specific data on this compound.
| Compound | Reported Activities | Key Findings |
| Thunberginol A | Antiallergic, Immunomodulatory | Suppresses T lymphocyte proliferation and inhibits mast cell degranulation. |
| Thunberginol B | Antiallergic | Inhibits mRNA expression of inflammatory cytokines (e.g., TNF-alpha, IL-4). |
| Thunberginol C | Anti-stress, Neuroprotective | Attenuates stress-induced anxiety and protects against corticosterone-induced neuronal cell death in mice. |
| This compound | Antiallergic, Antimicrobial | Identified as having these general properties, but specific mechanisms and potency are not detailed. |
Deeper Exploration of Biosynthetic Regulatory Mechanisms
The biosynthesis of dihydroisocoumarins in Hydrangea is understood to originate from a hybrid phenylpropanoid-polyketide pathway. Isotope labeling studies on the related compound hydrangenol (B20845) confirm that its structure is formed from the condensation of a phenylpropanoid molecule, derived from precursors like cinnamic acid, with three acetate (B1210297) units. This reaction is mediated by a specific type of polyketide synthase (PKS) enzyme, with stilbenecarboxylates serving as key intermediates.
While this provides a general framework, the specific enzymes and regulatory factors controlling this compound production are unknown. Future research should focus on:
Gene Identification: Identifying and characterizing the specific PKS genes responsible for synthesizing the dihydroisocoumarin core of this compound.
Regulatory Network Analysis: Discovering the transcription factors that activate or suppress these biosynthetic genes in response to developmental cues or environmental stress.
Influence of External Factors: Investigating how elicitors, such as light exposure (shading) or phytohormones, modulate gene expression and the resulting accumulation of this compound.
A detailed understanding of these regulatory mechanisms is crucial for developing biotechnological strategies, such as metabolic engineering in plants or microbial hosts, to enhance the production of this compound for research and potential commercial purposes.
Development of Novel Synthetic Analogues with Enhanced Bioactivity
The development of synthetic analogues is a proven strategy for improving the therapeutic properties of natural products, such as enhancing potency, selectivity, and metabolic stability. Research has already demonstrated the successful synthesis of analogues for the related compounds thunberginol A and F. This work establishes a chemical precedent for modifying the isocoumarin (B1212949) scaffold.
Future efforts should be directed at creating a library of this compound derivatives. By strategically modifying its functional groups—such as the hydroxyl groups on its phenolic rings—researchers can conduct structure-activity relationship (SAR) studies. The goal of these studies would be to identify which parts of the molecule are essential for its biological effects and to design novel analogues with superior bioactivity or more favorable pharmacokinetic profiles.
Advanced Mechanistic Studies at the Molecular and Cellular Level
To move beyond a simple description of bioactivity, it is imperative to understand how this compound functions at a molecular level. Mechanistic studies on related compounds provide a roadmap for this exploration. For example, thunberginol A has been shown to inhibit mast cell degranulation by preventing extracellular Ca2+ influx and stabilizing the cell membrane. Furthermore, thunberginols A and B can inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the expression of c-fos, key components of the AP-1 signaling pathway that regulates cytokine production.
Advanced studies on this compound should aim to:
Identify its direct molecular targets using techniques like affinity chromatography or cellular thermal shift assays (CETSA).
Map the specific signaling pathways it modulates through transcriptomics, proteomics, and phosphoproteomics.
Characterize its effects on cellular processes such as apoptosis, cell cycle progression, and autophagy.
These investigations will clarify its precise mechanism of action, which is fundamental for its validation as a potential therapeutic agent.
Exploration of Synergistic Effects with Other Phytochemicals
This compound does not exist in isolation within Hydrangea macrophylla. It is part of a complex mixture of phytochemicals, including other dihydroisocoumarins like hydrangenol and phyllodulcin (B192096), as well as various glycosides. There is a strong possibility that these compounds act synergistically, where their combined effect is greater than the sum of their individual effects.
Future research should investigate these potential interactions. This can be achieved by testing this compound in combination with other co-occurring Hydrangea constituents in various bioassays. Identifying synergistic combinations could lead to the development of more effective, multi-component botanical therapies and may explain the traditional use of the whole plant extract.
Standardization of Extraction and Purification for Research Reproducibility
The reproducibility of research findings is contingent upon the use of well-characterized and standardized materials. Currently, there is no single, universally adopted protocol for the extraction and purification of this compound. Different methods, solvents, and purification techniques can yield extracts with varying purity and compound profiles, making it difficult to compare results across studies.
A critical area of future work is the development and validation of a standardized protocol for isolating this compound. This protocol should be optimized for yield and purity and should be fully documented, including details on chromatography methods (e.g., HPLC) and spectroscopic characterization (e.g., NMR, MS). Establishing a reliable and reproducible source of high-purity this compound is a prerequisite for advancing all other areas of its research.
Investigation of Systemic Distribution in Research Models (e.g., BBB Penetration)
A compound's therapeutic efficacy is critically dependent on its ability to reach its target tissues after administration. The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is completely unknown. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a major hurdle that prevents many promising natural products from being developed further.
Pharmacokinetic studies in animal models are essential to understand the systemic fate of this compound. Research on the closely related compound Thunberginol C has highlighted that its bioavailability and BBB penetration rate are unknown, underscoring this critical knowledge gap for the entire compound family. Future investigations should use techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for initial screening, followed by in vivo studies to measure its concentration in plasma and various tissues, particularly the brain. Understanding its distribution and metabolic stability is crucial for assessing its true therapeutic potential.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of Thunberginol D?
To confirm this compound’s structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze proton/carbon environments and coupling patterns to identify functional groups (e.g., hydroxyl, carbonyl) .
- X-ray Crystallography : Resolve stereochemistry and molecular conformation if crystallizable .
- Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns, using high-resolution MS (HRMS) for precise mass-to-charge ratios .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis or diode-array detection to assess purity and isolate isomers .
Q. How can researchers optimize synthetic routes for this compound?
Adopt a factorial design approach to test variables:
Q. What in vitro assays are suitable for preliminary assessment of this compound’s bioactivity?
- Enzyme Inhibition Assays : Use fluorometric or colorimetric readouts (e.g., COX-2 for anti-inflammatory activity) .
- Cell Viability Assays (MTT/XTT) : Test cytotoxicity across cell lines (e.g., cancer vs. normal) with IC₅₀ calculations .
- Antioxidant Capacity : Employ DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control .
Q. How should researchers address solubility challenges in this compound pharmacokinetic studies?
- Co-solvent Systems : Test combinations like PEG-400/water or cyclodextrin inclusion complexes.
- Nanoformulations : Use liposomal encapsulation or solid lipid nanoparticles to enhance bioavailability .
- pH-Dependent Solubility : Perform pH-solubility profiling across physiological ranges (pH 1.2–7.4) .
Advanced Research Questions
Q. What mechanistic pathways should be prioritized to explain this compound’s observed biological effects?
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Molecular Docking : Map this compound’s binding affinity to targets (e.g., kinases, receptors) using AutoDock Vina .
- Metabolomic Analysis : Track downstream metabolites via LC-MS to uncover pathways (e.g., apoptosis, oxidative stress) .
Q. How can in vivo models be designed to validate this compound’s therapeutic potential?
- Animal Models : Select disease-specific models (e.g., collagen-induced arthritis for anti-inflammatory testing).
- Dose-Response Studies : Administer 3–5 dose tiers with pharmacokinetic sampling at intervals (0, 2, 6, 24h) .
- Control Groups : Include vehicle, positive control (e.g., dexamethasone), and sham-treated cohorts .
Q. What statistical approaches resolve contradictions in this compound’s reported pharmacological data?
- Meta-Analysis : Pool data from independent studies to identify trends, using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Test if outliers or assay variability (e.g., cell passage number) skew results .
- Replication Studies : Repeat experiments under standardized conditions to verify reproducibility .
Q. How can researchers standardize data collection for multi-center studies on this compound?
- Consolidated Protocols : Define SOPs for assays, instrumentation, and data reporting (e.g., MIAME standards for genomics) .
- Centralized Databases : Use platforms like REDCap to harmonize datasets and enable real-time quality checks .
- Blinded Analysis : Assign third-party statisticians to mitigate bias in data interpretation .
Q. What strategies mitigate oxidative degradation during this compound storage?
- Stability Testing : Store samples under varying conditions (light, humidity, temperature) and monitor degradation via HPLC .
- Antioxidant Additives : Test stabilizers like BHT or argon purging in lyophilized formulations .
- Accelerated Aging Studies : Use Arrhenius models to predict shelf life at 25°C/60% RH .
Q. How should researchers prioritize novel derivatives of this compound for further study?
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to guide synthesis .
- ADMET Profiling : Screen derivatives for permeability (Caco-2 assays), hepatic clearance (microsomal stability), and toxicity (hERG inhibition) .
- Patent Landscape Review : Use databases like SciFinder to avoid redundant structures and identify white spaces .
Methodological Considerations
- Hypothesis Testing : Align questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Ethical Compliance : Obtain IRB/IACUC approvals for in vivo work and disclose conflicts of interest .
- Data Integrity : Archive raw data (spectra, chromatograms) in FAIR-compliant repositories .
Note: Avoid reliance on non-peer-reviewed sources (e.g., BenchChem). Prioritize primary literature and validated databases (PubChem, ChEMBL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
